Methyl 4-(5-carbamoylfuran-2-yl)benzoate
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Overview
Description
Methyl4-(5-carbamoylfuran-2-yl)benzoate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of Methyl4-(5-carbamoylfuran-2-yl)benzoate involves several steps. One common method includes the cyclization of methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate in the presence of triphenylphosphine and azo dioctyl phthalate diethyl ester. This reaction produces a rough product, which is then chloridized using N-chloro succinimide. The final product is obtained through hydrolysis and purification . Industrial production methods focus on optimizing yield and minimizing waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Methyl4-(5-carbamoylfuran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl4-(5-carbamoylfuran-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it useful in studying cellular processes and interactions.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl4-(5-carbamoylfuran-2-yl)benzoate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Methyl4-(5-carbamoylfuran-2-yl)benzoate can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Another compound with significant biological activity.
The uniqueness of Methyl4-(5-carbamoylfuran-2-yl)benzoate lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
methyl 4-(5-carbamoylfuran-2-yl)benzoate |
InChI |
InChI=1S/C13H11NO4/c1-17-13(16)9-4-2-8(3-5-9)10-6-7-11(18-10)12(14)15/h2-7H,1H3,(H2,14,15) |
InChI Key |
ARDDANFGIAAMGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)N |
Origin of Product |
United States |
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